Unmatched HLA-A*24:02 Binding Affinity vs. In-Class MAGE-2 Peptides
In a head-to-head quantitative binding assay for the HLA-A*24:02 molecule, MAGE-2 (156-164) (EYLQLVFGI) was the highest-affinity binder out of eight MAGE-2-derived peptides tested [1]. It achieved an IC50 of 3.4 nM, classifying it unequivocally as a high-affinity ligand [2]. This is 15.4-fold stronger than the next best peptide, VMPKTGLLI (IC50 52.2 nM), and over 250-fold better than low-affinity peptides like SFSTTINYTL (IC50 800 nM), demonstrating a quantitative superiority that directly impacts immunogenicity [3].
| Evidence Dimension | MHC Binding Affinity (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 3.4 nM |
| Comparator Or Baseline | VMPKTGLLI (IC50=52.2 nM); SYVKVLHHTL (IC50=75.0 nM); IFSKASEYL (IC50=521.7 nM); LYILVTCLGL (IC50=857.1 nM). Average of comparators: IC50 = 496 nM. |
| Quantified Difference | >15-fold higher affinity than the next-best MAGE-2 binder; >145-fold higher than the average of other MAGE-2 peptides tested. |
| Conditions | Competitive binding assay using purified HLA-A24 molecules; quantified by 50% inhibition of a reference peptide (Clin Cancer Res 1999;5:2236-41). |
Why This Matters
Procurement must prioritize this peptide because its uniquely high affinity directly correlates with its singular capacity to elicit potent CTL responses from unseparated PBMCs, a functional outcome unattainable with low-affinity alternatives.
- [1] Tahara, K., et al. (1999). Clinical Cancer Research, 5(8), 2236-2241. (Identification of highest HLA binder). View Source
- [2] Tahara, K., et al. (1999). Clinical Cancer Research, 5(8), 2236-2241; Table 1. View Source
- [3] Tahara, K., et al. (1999). Clinical Cancer Research, 5(8), 2236-2241; Table 1. View Source
